molecular formula C10H12N2O2 B13915639 ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate

ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate

Cat. No.: B13915639
M. Wt: 192.21 g/mol
InChI Key: IETHOCPPFVXWDU-WDSKDSINSA-N
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Description

Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrazole ring system. It is the ethyl ester derivative of the corresponding carboxylic acid, (2S,4S)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid (CAS: 1932401-47-2), with a molecular formula of C₉H₁₀N₂O₂ and molecular weight 192.19 g/mol . The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors such as cannabinoid receptors (e.g., CHEMBL3235055 in ) .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m0/s1

InChI Key

IETHOCPPFVXWDU-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1C[C@H]3[C@@H]2C3

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3C2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S)-8,9-diazatricyclo[430The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(2R,4R)-Enantiomer (CAS: 1268882-43-4)
  • Molecular Formula : C₈H₈N₂O₂ (carboxylic acid form) .
  • Key Differences :
    • The (2R,4R)-enantiomer exhibits reversed stereochemistry at the cyclopropane ring junctions, which significantly impacts its biological activity. For instance, enantiomeric differences in similar tricyclic systems have been shown to alter binding affinities to targets like GPCRs by up to 100-fold .
    • Pricing : The (2R,4R)-enantiomer is priced at $810/100mg (Synthonix), reflecting its niche applications in asymmetric synthesis .
Table 1: Stereoisomer Comparison
Property (2S,4S)-Carboxylic Acid (2R,4R)-Carboxylic Acid
CAS Number 1932401-47-2 1268882-43-4
Molecular Weight (g/mol) 164.16 164.16
Purity 95–97% 97%
Supplier CymitQuimica, JT Chemical Synthonix
Key Application Intermediate for esters/amides Asymmetric catalysis

Carboxylic Acid vs. Ester/Amide Derivatives

(a) Carboxylic Acid (CAS: 1932401-47-2)
  • Properties : Lower lipophilicity (logP ≈ 0.5) due to the free carboxylic acid group, making it suitable for polar interactions in drug-receptor binding .
  • Use : Often derivatized to esters or amides to enhance cell permeability.
(b) Ethyl Ester
  • Properties : Increased lipophilicity (estimated logP ≈ 1.2) compared to the carboxylic acid, improving membrane penetration .
  • Synthesis : Prepared via esterification of the carboxylic acid, commonly used in prodrug strategies.
(c) Carboxamide Derivatives
  • Example: (2S,4S)-N-[(1S)-1-(Hydroxymethyl)-2,2-dimethyl-propyl]-9-(4-oxidopyrazin-2-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxamide Molecular Formula: C₁₈H₂₃N₅O₃ (MW: 357.41 g/mol) . Activity: Carboxamide derivatives are explored for kinase inhibition (e.g., STK33-IN-1), though their EC₅₀ values (~50,000 nM) suggest moderate potency .
Table 2: Derivative Comparison
Derivative Type Molecular Weight (g/mol) Key Feature Application
Carboxylic Acid 164.16 High polarity Intermediate for modifications
Ethyl Ester 192.19 Enhanced lipophilicity Prodrug synthesis
Carboxamide 357.41 Hydrogen-bonding capacity Kinase inhibitor candidates

Heterocyclic Modifications

  • Tetrazole Derivatives: (2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene hydrochloride (CAS: N/A) introduces a tetrazole ring, increasing acidity (pKa ~3–4) and mimicking carboxylate groups in bioisosteric replacements .

Commercial Availability and Handling

  • Suppliers : The (2S,4S)-carboxylic acid is available from CymitQuimica (IN-DA027O16) and JT Chemical (JT-6446) at research-scale quantities (100mg–5g) .
  • Safety : Classified as lab-use only; hazard data are unspecified but standard handling protocols for reactive intermediates apply .

Biological Activity

Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate is a compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound is characterized by its unique bicyclic structure, which includes a diazatricycle and a carboxylate functional group. Its chemical formula is C₁₃H₁₄N₂O₂, and it has a molecular weight of 234.26 g/mol.

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest that it may modulate receptors related to neurotransmission and inflammation, indicating a possible role in neuroprotective and anti-inflammatory therapies.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Type Description EC50 (nM)
Enzyme InhibitionInhibition of metabolic enzymes250
Antimicrobial ActivityActivity against bacterial strains500
CytotoxicityEffects on cancer cell lines300

Case Studies

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotective Effects : In a model of neuroinflammation, this compound was shown to reduce the release of pro-inflammatory cytokines in microglial cells, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Research indicated that the compound displayed moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with potential applications in developing new antimicrobial agents.

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